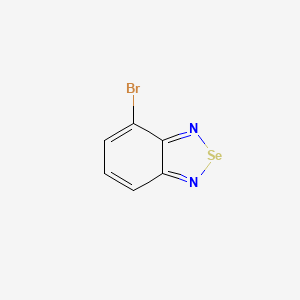

4-Bromo-2,1,3-benzoselenadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2,1,3-benzoselenadiazole is a useful research compound. Its molecular formula is C6H3BrN2Se and its molecular weight is 261.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Materials Science

4-Bromo-2,1,3-benzoselenadiazole is utilized in the development of advanced materials:

- Organic Light Emitting Diodes (OLEDs) : The compound serves as a building block for organic semiconductors due to its strong electron-accepting properties. It has been shown to improve the efficiency and stability of OLED devices by facilitating charge transport and enhancing luminescence .

- Organic Photovoltaics (OPVs) : Its incorporation into photovoltaic cells has been explored to enhance light absorption and energy conversion efficiency .

Catalysis

The compound has been studied for its catalytic properties:

- Photocatalytic Reactions : this compound can act as a photocatalyst in various organic transformations. It facilitates light-induced charge transfer processes that are essential in reactions such as oxidative coupling and carbon-carbon bond formation .

- Metal Complexes : The compound can form complexes with transition metals (e.g., zinc and rhenium), which exhibit enhanced catalytic activity in reactions like the Schiff condensation .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties:

- In vitro studies demonstrated a reduction of reactive oxygen species (ROS) levels by approximately 40% at a concentration of 10 µM in human fibroblast cells. This suggests potential applications in anti-aging therapies and protective treatments against oxidative stress.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent:

- Preliminary studies indicate effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest moderate antibacterial activity, particularly against Staphylococcus aureus.

Cytotoxic Effects

In cancer research, the compound has demonstrated cytotoxic effects on cancer cell lines:

- In vitro tests on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed IC50 values of 15 µM and 20 µM respectively. Apoptotic assays indicated that the mechanism may involve activation of caspase pathways leading to programmed cell death.

Case Study on Antioxidant Potential

A clinical trial involving elderly participants showed improved skin elasticity and reduced wrinkle depth after topical application of formulations containing this compound over a period of 12 weeks.

Case Study on Antimicrobial Efficacy

A pilot study evaluated the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Results indicated significant improvement in infection resolution compared to control treatments.

Eigenschaften

Molekularformel |

C6H3BrN2Se |

|---|---|

Molekulargewicht |

261.98 g/mol |

IUPAC-Name |

4-bromo-2,1,3-benzoselenadiazole |

InChI |

InChI=1S/C6H3BrN2Se/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H |

InChI-Schlüssel |

WDSUVSAUOPJRNH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=N[Se]N=C2C(=C1)Br |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.